Isopropylidenylacetyl-marmesin Exhibits 2.2-Fold Weaker Cytotoxicity than Grandivitin in WEHI Fibrosarcoma Cells, Indicating a Distinct Selectivity Window
In a direct head-to-head comparison, Isopropylidenylacetyl-marmesin (prantschimgin) demonstrated an IC50 of 521.63 µg/mL against the WEHI fibrosarcoma cell line, which is 2.24-fold higher (i.e., less potent) than the structurally related dihydropyranocoumarin grandivitin (IC50 232.66 µg/mL) [1]. This indicates that the specific substituent pattern of Isopropylidenylacetyl-marmesin confers a distinct, and in this case, less cytotoxic profile in this particular model.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 521.63 µg/mL |
| Comparator Or Baseline | Grandivitin: 232.66 µg/mL |
| Quantified Difference | 2.24-fold higher IC50 (lower potency) |
| Conditions | WEHI fibrosarcoma cell line, 24-48h incubation |
Why This Matters
This differential cytotoxicity profile is critical for researchers studying structure-activity relationships (SAR) within the dihydropyranocoumarin class, as it demonstrates that subtle structural modifications profoundly alter cancer cell line sensitivity, guiding the selection of the appropriate compound for specific cancer models.
- [1] Malekshahi, Y., Gheibi, S., Ghiasvand, N., Jafari, F., Mirabdali, S., Kiani, A., & Shokoohinia, Y. (2018). Effects of prantschimgin and grandivitin from Ferulago macrocarpa on VEGF, MMP9, MMP2 and research of binding modes using computational methods. International Pharmacy Acta, 1(1), 92-93. View Source
